molecular formula C9H12F2O2 B1427434 Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823348-86-2

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1427434
CAS No.: 1823348-86-2
M. Wt: 190.19 g/mol
InChI Key: ANIVYGYORPAKNM-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluorobicyclo[310]hexane-6-carboxylate is a specialized organic compound characterized by its unique bicyclic structure and the presence of two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Bicyclic Core: The bicyclic structure is often formed through a cycloaddition reaction. For instance, a [2+2] cycloaddition of a suitable diene with an alkene can be employed.

    Introduction of Fluorine Atoms: The difluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the selective introduction of fluorine atoms into the bicyclic framework.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cycloaddition and fluorination steps, ensuring higher yields and purity. Additionally, industrial processes often incorporate advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can mimic hydrogen atoms, enhancing the metabolic stability and bioavailability of drugs.

    Medicine: Explored for its role in the synthesis of antiviral and anticancer agents, leveraging its unique structural features to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate exerts its effects is primarily through its interaction with molecular targets in biological systems. The fluorine atoms can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate can be compared with other similar compounds such as:

    Ethyl 3,3-difluorocyclopropane-1-carboxylate: Similar in having fluorine atoms and an ester group, but differs in the ring size and rigidity.

    Ethyl 3,3-difluorobicyclo[2.2.1]heptane-6-carboxylate: Shares the bicyclic structure and fluorine atoms but has a different ring system, affecting its chemical reactivity and applications.

    Ethyl 3,3-difluorocyclohexane-1-carboxylate: Similar in having a six-membered ring and fluorine atoms, but lacks the bicyclic nature, influencing its physical and chemical properties.

The uniqueness of this compound lies in its rigid bicyclic structure combined with the presence of fluorine atoms, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c1-2-13-8(12)7-5-3-9(10,11)4-6(5)7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIVYGYORPAKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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